molecular formula C10H10N4O2S B561786 Sulfadiazine-d4 CAS No. 1020719-78-1

Sulfadiazine-d4

Cat. No.: B561786
CAS No.: 1020719-78-1
M. Wt: 254.30 g/mol
InChI Key: SEEPANYCNGTZFQ-QFFDRWTDSA-N
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Biochemical Analysis

Biochemical Properties

Sulfadiazine-d4 interacts with various enzymes and proteins within the cell. It is known to inhibit dihydropteroate synthase (DHPS), an enzyme that converts a pteridine and 4-aminobenzoic acid to dihydropteroate, an intermediate in folate biosynthesis . It also interacts with water-soluble proteins like bovine serum albumin (BSA), human serum albumin (HSA), and lysozyme (LYS) through strong binding interactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to be cytotoxic to human dermal fibroblast (HDF) cells, affecting the wound healing process and dermal mechanical strength . It also exerts potential anticancer effects on HepG2 and MCF7 cells by inhibiting TNFα, IL1b, COX-1, COX-2, and 5-LOX gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It works by inhibiting the enzyme dihydropteroate synthase, thereby stopping the production of folate inside the bacterial cell . This inhibition disrupts the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the toxicity exerted by Sulfadiazine on the growth of soil bacterial communities was found to increase over time, affecting bacterial growth in soils after 100 days of incubation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in the treatment of urinary tract infections, the usual dose is 4 to 6 grams daily in 3 to 6 divided doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, an essential component of bacterial metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. After oral administration in grass carp, Sulfadiazine and its main metabolite, N4-acetyl sulfadiazine (ACT-SDZ), were found in plasma and tissues

Preparation Methods

The synthesis of sulfadiazine-d4 typically involves the deuteration of sulfadiazine. The common synthetic route for sulfadiazine starts with the acetylation of aniline derivatives using acetic anhydride to form acetanilide derivatives. These derivatives are then reacted with chlorosulfonic acid to produce 4-acetylaminobenzenesulfonyl chloride. In parallel, 2-aminopyrimidine is prepared by reacting tetramethoxypropane with a guanidine salt. The final step involves reacting 4-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine, followed by hydrolysis using sodium hydroxide to yield sulfadiazine . The deuteration process involves replacing hydrogen atoms with deuterium atoms to produce this compound.

Chemical Reactions Analysis

Sulfadiazine-d4, like sulfadiazine, undergoes various chemical reactions. The primary reactions include:

Scientific Research Applications

Analytical Chemistry

Sulfadiazine-d4 is extensively used as an internal standard in quantitative analysis through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of four deuterium atoms enhances the accuracy of measurements by compensating for matrix effects and variations in sample preparation. This is particularly valuable in:

  • Quantification of Sulfadiazine : Researchers utilize this compound to accurately measure the concentration of sulfadiazine in various biological and environmental samples, ensuring reliable data for further analysis .
  • Method Development : It aids in developing sensitive detection methods that are essential for monitoring sulfonamide residues in food products and environmental samples .

Environmental Studies

The environmental fate of sulfonamides, including this compound, is a significant area of research. Its applications include:

  • Tracking Environmental Contaminants : this compound is employed to study the persistence and breakdown of sulfonamides in water systems and soil, providing insights into their environmental impact and degradation pathways .
  • Biodegradation Studies : Research involving microbial degradation of sulfonamides often uses this compound as a tracer to understand the metabolic pathways utilized by specific bacterial strains, such as Pseudomonas stutzeri, which can degrade multiple sulfonamide antibiotics simultaneously .

Biochemical Research

In biochemical studies, this compound plays a pivotal role in understanding drug metabolism and pharmacokinetics:

  • Metabolism Studies : The deuterium labeling allows researchers to trace the metabolic products of sulfadiazine in biological systems, facilitating the exploration of its biotransformation pathways .
  • Drug Interaction Studies : It is also used to investigate the interactions between sulfadiazine and various biological targets, contributing to the development of more effective therapeutic agents .

Case Study 1: Transformation Pathways

A study investigated the catalytic ozonation of sulfadiazine using this compound as an internal standard. The research identified several transformation products and elucidated their formation pathways through advanced analytical techniques like LC-MS and NMR spectroscopy. The findings highlighted that approximately 30% of sulfadiazine transforms into specific products after ozonation, which has implications for wastewater treatment processes .

Case Study 2: Antiproliferative Activity

Research into derivatives of sulfadiazine revealed that certain compounds exhibited significant antiproliferative activity against cancer cell lines. The study utilized this compound to validate the synthesis and activity of these derivatives, demonstrating potential applications in cancer therapeutics .

Summary Table: Applications of this compound

Application AreaSpecific Use CaseKey Findings/Outcomes
Analytical ChemistryInternal standard for GC-MS/LC-MSAccurate quantification of sulfadiazine
Environmental StudiesTracking degradation in water/soilInsights into persistence and breakdown mechanisms
Biochemical ResearchMetabolism studiesTracing metabolic pathways; understanding drug interactions
Case Study 1Transformation pathways via ozonationIdentification of transformation products
Case Study 2Antiproliferative activity assessmentPotential new cancer therapeutics derived from derivatives

Biological Activity

Sulfadiazine-d4 is a deuterated form of sulfadiazine, a sulfonamide antibiotic that plays a significant role in inhibiting bacterial growth. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and potential applications in medicine and environmental science.

This compound functions primarily by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folic acid. By blocking this pathway, this compound effectively starves bacteria of essential nutrients required for their growth and replication. This mechanism is consistent with other sulfonamides, where the presence of the SO2NH moiety is critical for its antibacterial activity .

Antimicrobial Efficacy

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Laboratory studies have demonstrated its effectiveness against various strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The biological activity of this compound is enhanced when used in combination with metal complexes, which have shown to increase its antimicrobial potency significantly .

Comparative Efficacy Table

Pathogen This compound Activity Notes
Escherichia coliEffectiveInhibits growth via DHPS inhibition
Staphylococcus aureusEffectiveDemonstrated resistance reduction
Pseudomonas aeruginosaModerateEnhanced by metal complexes

Case Studies

  • Inhibition of White Spot Syndrome Virus (WSSV) in Shrimp :
    A study investigated the inhibitory effects of sulfadiazine and its derivatives against WSSV. Molecular docking studies indicated that this compound showed promising binding affinities, suggesting potential as a therapeutic agent in aquaculture .
  • Burn Treatment Efficacy :
    A comparative study evaluated silver sulfadiazine (which includes sulfadiazine) in treating second-degree burns in rats. The study found that while silver sulfadiazine reduced inflammatory cell infiltration, further studies are needed to establish definitive conclusions about its effectiveness compared to other agents like povidone-iodine .
  • Environmental Impact :
    Research highlighted the degradation of sulfonamides, including this compound, by specific bacterial strains such as Pseudomonas stutzeri. This study underscored the compound's environmental persistence and the potential for bioremediation strategies to mitigate contamination from agricultural runoff .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good absorption and distribution in biological systems. However, its long-term use raises concerns regarding potential toxicity and environmental persistence. Studies have shown that while it is effective against pathogens, residual concentrations can lead to ecological imbalances and antibiotic resistance development .

Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEPANYCNGTZFQ-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662195
Record name 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-78-1
Record name 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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